molecular formula C14H22N2O5S3 B3019494 2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1448128-64-0

2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No. B3019494
CAS RN: 1448128-64-0
M. Wt: 394.52
InChI Key: AUSQIKBEJNMZIQ-UHFFFAOYSA-N
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Description

2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated in detail.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development due to their diverse pharmacological activities. The compound can serve as a scaffold for designing novel drugs. Researchers explore its structural modifications to enhance bioavailability, target specificity, and therapeutic efficacy. Potential applications include antiviral, anticancer, and anti-inflammatory agents .

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, have gained attention for their synthetic versatility. Researchers utilize them in multicomponent reactions, cyclizations, and annulations. The compound’s spirocyclic motif can lead to diverse molecular architectures, making it valuable for constructing complex molecules .

Condensed Piperidines: Bridging Rings

Condensed piperidines involve fusion with other heterocyclic rings. These compounds exhibit unique properties and biological activities. Researchers investigate their potential as enzyme inhibitors, ligands for receptors, and modulators of cellular processes .

Piperidinones: Bioactive Molecules

Piperidinones, derivatives of piperidine, play a pivotal role in medicinal chemistry. They are found in various natural products and synthetic drugs. Their applications range from antipsychotics to analgesics. Researchers explore their structure-activity relationships to optimize drug candidates .

Hydrogenation and Functionalization

The compound’s piperidine ring can undergo hydrogenation and functionalization reactions. These transformations allow access to diverse derivatives with altered properties. Researchers study these modifications to fine-tune biological activity and improve drug-like properties .

Biological Evaluation and Drug Discovery

Scientists actively evaluate synthetic and natural piperidines for their biological effects. The compound’s pharmacological activity is assessed through in vitro and in vivo studies. Researchers aim to identify potential drug leads, considering factors like binding affinity, selectivity, and toxicity profiles .

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937

properties

IUPAC Name

2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S3/c1-3-11-4-5-14(22-11)24(20,21)16-8-6-12(7-9-16)23(18,19)10-13(17)15-2/h4-5,12H,3,6-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSQIKBEJNMZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

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